Product packaging for Chlorohyssopifolin B(Cat. No.:CAS No. 38290-03-8)

Chlorohyssopifolin B

Cat. No.: B1194901
CAS No.: 38290-03-8
M. Wt: 314.76 g/mol
InChI Key: YIFQICREHIVCKL-YWDFAVMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorohyssopifolin B (CAS Registry Number: 38290-03-8) is a specialized natural product compound with the molecular formula C15H19ClO5 and a molecular weight of 314.77 g/mol . It is classified as an azuleno[5,4-d]furan-2-one derivative, specifically (3Ar,4S,6Ar,8S,9S,9As,9Bs)-9-(Chloromethyl)-4,8,9-trihydroxy-3,6-dimethylene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[5,4-d]furan-2-one . As a constituent of the Cuphea genus of plants, which are traditionally valued in herbal medicine for their rich profile of bioactive metabolites, this compound is of significant interest in natural product research and phytochemical studies . Researchers utilize this compound to explore its potential biological activities and underlying mechanisms. Its complex furanone structure with multiple chiral centers also makes it a compelling subject for investigative chemistry, including studies on biosynthesis and the synthesis of novel analogs. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic uses, or for personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19ClO5 B1194901 Chlorohyssopifolin B CAS No. 38290-03-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38290-03-8

Molecular Formula

C15H19ClO5

Molecular Weight

314.76 g/mol

IUPAC Name

(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)-4,8,9-trihydroxy-3,6-dimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one

InChI

InChI=1S/C15H19ClO5/c1-6-3-9(17)11-7(2)14(19)21-13(11)12-8(6)4-10(18)15(12,20)5-16/h8-13,17-18,20H,1-5H2/t8-,9-,10-,11+,12-,13-,15+/m0/s1

InChI Key

YIFQICREHIVCKL-YWDFAVMRSA-N

SMILES

C=C1CC(C2C(C3C1CC(C3(CCl)O)O)OC(=O)C2=C)O

Isomeric SMILES

C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H]([C@@]3(CCl)O)O)OC(=O)C2=C)O

Canonical SMILES

C=C1CC(C2C(C3C1CC(C3(CCl)O)O)OC(=O)C2=C)O

Synonyms

chlorohyssopifolin B

Origin of Product

United States

Natural Occurrence and Botanical Sourcing

Historical Discovery and Initial Isolation Reports

While a singular "discovery" event for Chlorohyssopifolin B is not explicitly detailed in the provided search results, its presence has been confirmed through various scientific studies involving the chemical characterization and isolation of compounds from plant extracts. For example, it was isolated from Centaurea aegyptiaca and its identity confirmed using spectroscopic techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) data analysis. innovareacademics.in The PubChem entry for this compound was created on August 8, 2005, and last modified on March 29, 2025, indicating ongoing research and data updates related to this compound. nih.gov

Phytogeographical Distribution within Plant Genera

This compound exhibits a notable phytogeographical distribution, primarily within the Centaurea genus and closely related genera.

The genus Centaurea (family Asteraceae) is recognized as a rich source of sesquiterpene lactones, including chlorinated guaianolides such as this compound. researchgate.netmdpi.com Several Centaurea species have been identified as containing this compound.

Table 1: Centaurea Species Reported to Contain this compound

Centaurea SpeciesReference
Centaurea aegyptiaca researchgate.netinnovareacademics.inmdpi.com
Centaurea hyssopifolia mdpi.comunipa.it
Centaurea linifolia mdpi.com
Amberboa ramosa mdpi.com
Centaurea scoparia nih.gov

These species are found in various geographical areas. For instance, Centaurea aegyptiaca grows wild in Sinai, Egypt. researchgate.netinnovareacademics.in The broader Centaurea genus is widely distributed, with species native to regions including the Arabian Peninsula, Eastern Mediterranean, and Iran. kew.org

In addition to the Centaurea genus, this compound has also been isolated from Centaurothamnus maximus. mdpi.comresearchgate.nettdl.org Centaurothamnus maximus is a monotypic genus within the Asteraceae family, sharing a close relationship with Centaurea. mdpi.commdpi.com This leafy shrub is native to the southwestern Arabian Peninsula, specifically found in Yemen and the southern parts of Saudi Arabia, where it typically grows on cliffs and steep hillsides. mdpi.comresearchgate.netmdpi.com The isolation of this compound from Centaurothamnus maximus further underscores the prevalence of this compound within the Centaureinae subtribe of the Asteraceae family. mdpi.comunipa.itresearchgate.net

Table 2: Other Botanical Sources of this compound

Plant Genus/SpeciesGeographical DistributionReference
Centaurothamnus maximusSouthwestern Arabian Peninsula (Yemen, Saudi Arabia) mdpi.comresearchgate.nettdl.orgmdpi.com

Compound Names and PubChem CIDs

Advanced Methodologies for Isolation and Purification

Extraction Techniques from Plant Biomass

The initial and most critical stage in obtaining Chlorohyssopifolin B is its efficient extraction from the plant matrix. This process aims to liberate the target compound from the cellular structures of the biomass into a solvent phase, forming a crude extract.

The selection of an appropriate solvent system is paramount for maximizing the yield of this compound while minimizing the co-extraction of undesirable compounds. Studies have demonstrated the efficacy of polar solvents in extracting guaianolides from the aerial parts of Centaurea species. innovareacademics.ininnovareacademics.in

In a notable isolation of this compound from Centaurea aegyptiaca, coarsely ground aerial parts of the plant were soaked in 96% ethanol (B145695) at room temperature. innovareacademics.ininnovareacademics.in This maceration process was repeated multiple times to ensure exhaustive extraction, after which the filtrates were combined and concentrated under a vacuum to yield a dried ethanol extract. innovareacademics.ininnovareacademics.in The use of ethanol is advantageous due to its ability to solubilize sesquiterpene lactones effectively. Another common solvent used for extracting this class of compounds is chloroform (B151607), which can be used to generate a "lactone fraction" from the plant material. scispace.com The optimization of extraction parameters, such as the solvent-to-biomass ratio, temperature, and duration, is crucial for achieving high extraction efficiency. researchgate.net

Table 1: Solvent Extraction Parameters for Guaianolides from Centaurea spp.

Parameter Specification Source(s)
Plant Material Dried, crushed/ground aerial parts scispace.com, innovareacademics.in, innovareacademics.in
Primary Solvent 96% Ethanol innovareacademics.in, innovareacademics.in
Alternative Solvent Chloroform scispace.com
Technique Maceration (soaking) innovareacademics.in, innovareacademics.in
Repetitions 3 times innovareacademics.in

Following initial solvent extraction, the resultant crude extract contains a complex mixture of compounds. Therefore, preparatory enrichment steps are employed to reduce complexity and concentrate the target lactones before subjecting the extract to high-resolution chromatography. A common strategy involves obtaining a "lactone fraction" from the crude extract. scispace.com For instance, a chloroform extract can be prepared, which serves as a concentrated starting material for subsequent purification. scispace.com

In the isolation of this compound, a portion of the dried ethanol extract was directly subjected to fractionation over a silica (B1680970) gel column, indicating that under certain protocols, a separate enrichment step may be bypassed in favor of direct chromatographic separation. innovareacademics.in This initial fractionation of the crude extract on a large column is a key step in separating compounds based on their polarity, effectively enriching the fractions containing the desired guaianolides. innovareacademics.in

Chromatographic Separation Strategies

Chromatography is the cornerstone of isolating pure this compound from the enriched extract. The process leverages the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation. A combination of techniques is typically required to progress from a complex mixture to a pure compound. pbsociety.org.pl

Adsorption column chromatography using silica gel as the stationary phase is the most widely used method for the initial fractionation of the crude extract. innovareacademics.inscispace.compbsociety.org.pl The separation principle is based on the polarity of the compounds; more polar compounds adsorb more strongly to the polar silica gel and thus elute later than less polar compounds when a nonpolar mobile phase is used. ug.edu.pl

In the purification of this compound, the crude ethanol extract was loaded onto a large silica gel column. innovareacademics.in The elution was performed using a gradient of increasing polarity, starting with a mixture of toluene (B28343) and acetone (B3395972) and gradually increasing the concentration of acetone. innovareacademics.in This gradient elution allows for the sequential separation of compounds over a wide range of polarities. The collected eluate is divided into numerous fractions. innovareacademics.in Further purification of fractions containing the target compound often involves re-chromatography on additional silica gel columns, sometimes using different solvent systems like n-hexane and ethyl acetate, to achieve greater separation. innovareacademics.inmdpi.com

Table 2: Example of Silica Gel Column Chromatography for this compound Isolation

Parameter Specification Source(s)
Stationary Phase Silica Gel 60 innovareacademics.in
Initial Elution System Toluene-Acetone (gradient) innovareacademics.in
Re-chromatography Elution n-Hexane-Ethyl Acetate (1:1) innovareacademics.in

For the final purification of this compound and to ensure high purity, High-Performance Liquid Chromatography (HPLC) is often employed. dntb.gov.ua HPLC offers superior resolving power compared to standard column chromatography due to the use of smaller stationary phase particles and high pressure to move the mobile phase. cabidigitallibrary.orghawaii.edu

Semi-preparative reversed-phase HPLC (RP-HPLC) is particularly effective for purifying sesquiterpene lactones. mdpi.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). mdpi.com Elution is typically performed in an isocratic or gradient mode, and a UV detector is used to monitor the separation. mdpi.comcabidigitallibrary.org This high-resolution technique is capable of separating compounds with very similar structures, which is crucial for obtaining pure this compound, free from other closely related guaianolides. mdpi.com

Throughout the column chromatography process, Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly analyzing and monitoring the separation. innovareacademics.inscispace.compbsociety.org.pl A small aliquot of each collected fraction is spotted onto a TLC plate (typically silica gel), which is then developed in a suitable solvent system. ug.edu.plresearchgate.net

By observing the spots under UV light or after staining, chemists can determine the composition of each fraction. ug.edu.pl Fractions that show similar TLC profiles (i.e., spots with the same retention factor, Rƒ) are pooled together for further processing. innovareacademics.in This allows for an efficient workflow, helping to identify which fractions contain the target compound and assess its purity at each stage. scispace.comresearchgate.net The selection of an appropriate mobile phase for TLC can also help in optimizing the solvent system for column chromatography. ug.edu.pl

Comprehensive Structural Elucidation and Stereochemical Assignment

Advanced Spectroscopic Analysis for Structural Determination

The elucidation of Chlorohyssopifolin B's planar structure and relative stereochemistry relies heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netanu.edu.au These methods, complemented by Vibrational Spectroscopy, provide the detailed information required to piece together the molecular puzzle. researchgate.net

NMR spectroscopy is the cornerstone for determining the constitution of this compound, providing data on the carbon skeleton and the placement of protons and functional groups. innovareacademics.inresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity between atoms. researchgate.netinnovareacademics.in

The ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural analysis. innovareacademics.in The ¹H NMR spectrum reveals the chemical environment, multiplicity (splitting pattern), and integration (number of protons) for each proton in the molecule. emerypharma.com The ¹³C NMR spectrum, which is typically proton-decoupled, shows a single peak for each unique carbon atom, with its chemical shift indicating the type of carbon (e.g., carbonyl, olefinic, aliphatic). libretexts.orgpressbooks.pub

The ¹H and ¹³C NMR data for this compound, recorded in deuterated methanol (B129727) (CD₃OD), are summarized below. The data are consistent with a guaianolide skeleton possessing a chlorine atom, multiple hydroxyl groups, an α-methylene-γ-lactone moiety, and an exocyclic double bond. innovareacademics.in

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
151.33.05 (m)
230.12.10 (m), 1.95 (m)
340.92.65 (m)
473.14.15 (d, 9.6)
556.42.95 (m)
684.14.35 (d, 9.8)
752.72.88 (m)
877.24.10 (t, 9.6)
948.12.25 (m)
10148.2-
11139.8-
12172.1-
13122.46.20 (d, 3.2), 5.85 (d, 2.8)
14116.35.25 (s), 5.15 (s)
1550.13.80 (d, 11.2), 3.70 (d, 11.2)
Data sourced from International Journal of Pharmacy and Pharmaceutical Sciences. innovareacademics.in

2D NMR experiments are crucial for assembling the molecular framework by establishing correlations between nuclei. innovareacademics.inslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. emerypharma.comprinceton.edu For this compound, COSY spectra would confirm the connectivity within the spin systems of the cycloheptane (B1346806) and cyclopentane (B165970) rings, for instance, by showing correlations between H-5, H-6, and H-7, as well as between H-8 and H-9. innovareacademics.in

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). princeton.eduresearchgate.net This allows for the definitive assignment of carbon signals based on the already assigned proton signals, or vice-versa. For example, the proton signal at δ 4.15 is correlated to the carbon signal at δ 73.1, assigning them both to position 4. innovareacademics.inemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons over two to four bonds. princeton.eduresearchgate.net It is instrumental in connecting the individual spin systems and positioning quaternary carbons (which have no attached protons) and functional groups. emerypharma.com Key HMBC correlations for this compound would include correlations from the exocyclic methylene (B1212753) protons (H-13) to the lactone carbonyl carbon (C-12) and the olefinic carbon C-11, confirming the α-methylene-γ-lactone moiety. innovareacademics.in

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space, regardless of whether they are connected through bonds. princeton.educreative-biostructure.com This is paramount for determining the relative stereochemistry of the molecule. For guaianolides like this compound, NOESY correlations would establish the cis or trans fusion of the rings and the relative orientation of substituents. For example, a NOE between H-1 and H-5 would help define the conformation of the seven-membered ring. The absolute configuration is often determined by comparing these findings with those of related compounds whose stereochemistry has been unequivocally established, sometimes through X-ray crystallography. researchgate.net

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. nih.govnih.gov For this compound, electrospray ionization mass spectrometry (ESI-MS) showed a molecular ion peak [M+1]⁺ at m/z 315. innovareacademics.in This observation, along with the characteristic isotopic pattern for a chlorine-containing compound, suggested the molecular formula C₁₅H₁₉O₅Cl. innovareacademics.in

High-Resolution Mass Spectrometry (HRMS), such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS), provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. dntb.gov.uabioanalysis-zone.com This technique confirms the molecular formula C₁₅H₁₉O₅Cl by matching the experimentally measured exact mass to the theoretically calculated mass (314.0921 g/mol ). bioanalysis-zone.comnih.gov Analysis of the fragmentation patterns in the mass spectrum can also provide structural information, often revealing the loss of specific side chains or functional groups. researchgate.netnih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. libretexts.org The IR spectrum of a related compound, Centaurepensin, showed characteristic absorption bands for hydroxyl groups (around 3464 cm⁻¹) and a carbonyl group (at 1739 cm⁻¹). innovareacademics.in For this compound, similar characteristic absorption bands would be expected, confirming the presence of hydroxyl (-OH) groups and the carbonyl (C=O) of the γ-lactone ring. researchgate.net The spectrum would also show absorptions for C-H stretching, C=C stretching of the exocyclic methylenes, and C-O stretching vibrations. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Definitive Structural Confirmation

Determination of Absolute and Relative Stereochemistry

The definitive assignment of the three-dimensional arrangement of atoms in this compound is crucial for understanding its chemical properties and potential biological activity. The process involves establishing both the relative configuration (the orientation of stereocenters in relation to each other within the molecule) and the absolute configuration (the actual spatial arrangement of its atoms). This is achieved through a combination of modern analytical techniques and comparative analysis with structurally related compounds.

Chiral HPLC Analysis for Enantiomeric Purity and Assignment

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful technique for the separation of enantiomers and is instrumental in determining the enantiomeric purity of natural products like this compound. phenomenex.com While specific chiral HPLC studies on this compound are not extensively documented, a standard methodology can be inferred based on successful separations of other sesquiterpene lactones, particularly those from the guaianolide class. nih.govrsc.org

The process would involve dissolving a purified sample of this compound in a suitable solvent and injecting it into an HPLC system equipped with a chiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), are frequently employed for the resolution of lactone enantiomers. plos.orgmdpi.com These columns create a chiral environment where the enantiomers of this compound would form transient diastereomeric complexes with the CSP, leading to different retention times and, consequently, their separation. phenomenex.com

The selection of the mobile phase is critical for achieving optimal separation. A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695). rsc.org The precise ratio of these solvents would be optimized to achieve baseline resolution of the enantiomeric peaks. Detection is commonly performed using a UV detector, as the α,β-unsaturated γ-lactone chromophore present in this compound absorbs UV light, typically in the range of 210-220 nm. researchgate.net The presence of a single peak would indicate high enantiomeric purity, confirming that the natural product is isolated as a single enantiomer.

ParameterTypical ConditionPurpose
Stationary Phase Polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H)Provides a chiral environment for enantiomeric recognition.
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)Elutes the compound; the ratio is adjusted to optimize separation.
Flow Rate 0.5 - 1.0 mL/minControls the speed of the separation process.
Detection UV at ~215 nmMonitors the elution of the separated enantiomers.
Temperature Ambient or controlled (e.g., 25 °C)Ensures reproducibility of retention times.

This table represents a hypothetical set of conditions for the chiral HPLC analysis of this compound, based on established methods for similar sesquiterpene lactones.

Comparison with Stereochemically Defined Analogs

A cornerstone in the stereochemical elucidation of natural products is the comparison of their spectroscopic and physical data with those of known, stereochemically defined analogs. For guaianolides from the Centaurea genus, a significant body of literature exists, providing a reliable framework for such comparisons. mdpi.comresearchgate.net

The relative stereochemistry of this compound can be largely determined by detailed analysis of its 1H and 2D NMR spectra, particularly through Nuclear Overhauser Effect (NOE) experiments. NOESY (Nuclear Overhauser Effect Spectroscopy) correlations reveal through-space proximities between protons, allowing for the deduction of their relative orientations on the carbon skeleton. For instance, the observation of a NOE between specific protons can confirm a cis or trans fusion of the lactone and cycloheptane rings. mdpi.com

Proposed Biosynthetic Routes to Guaianolide Sesquiterpene Lactones

The biosynthesis of guaianolide sesquiterpene lactones is generally understood to originate from the acetate-mevalonate pathway, which provides the fundamental building blocks for all terpenoids. znaturforsch.comwur.nl The journey begins with farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor, which is the common starting point for all sesquiterpenoids. wikipedia.orgnisr.or.jp

The generally accepted biosynthetic pathway proposes that FPP is first cyclized by a sesquiterpene cyclase, specifically a germacrene synthase, to form a germacrene-type macrocycle, such as germacrene A. znaturforsch.comwur.nl This germacrene precursor is considered a pivotal intermediate. Subsequent oxidation reactions, often involving hydroxylation, convert germacrene A into germacrene carboxylic acid. wur.nl A critical step is the hydroxylation at the C6-position followed by lactonization, which forms the γ-lactone ring characteristic of many sesquiterpene lactones, yielding the key intermediate, costunolide (B1669451). wur.nl Costunolide is widely regarded as a branching point precursor for the biosynthesis of various types of sesquiterpene lactones, including germacranolides, eudesmanolides, and guaianolides. researchgate.net

The divergence to the guaianolide skeleton is proposed to occur from this germacrane (B1241064) precursor. znaturforsch.com Specifically for guaianolides found in the Asteraceae family, the pathway is thought to proceed via a crucial epoxidation step. researchgate.net A germacrene C-4−C-5 epoxide is believed to be the precursor that leads to the guaiane (B1240927) skeleton. znaturforsch.com More specifically, the 4,5-epoxidation of costunolide to yield parthenolide (B1678480) is hypothesized as the first committed step in the biosynthesis of guaianolides within the Asteraceae family. researchgate.net The subsequent opening of this epoxide ring, through an intramolecular attack from a double bond, generates the signature tricyclic 5-7-5 carbocyclic framework of the guaianolide type. researchgate.net

It is noteworthy that the stereochemistry of the resulting guaianolides can differ between plant families, such as Asteraceae and Apiaceae, suggesting the involvement of stereospecific enzymes in the cyclization and lactonization steps. nih.gov In Asteraceae, the family from which this compound is isolated, guaianolides typically feature a specific 6α, 8β conformation in the lactone ring. researchgate.netmdpi.com

Table 1: Key Precursors and Intermediates in Guaianolide Biosynthesis

Compound Type Name Role in Pathway
Primary Precursor Farnesyl Pyrophosphate (FPP) Universal C15 precursor for all sesquiterpenoids. wikipedia.orgnisr.or.jp
Macrocyclic Intermediate Germacrene A Product of FPP cyclization; precursor to costunolide. znaturforsch.comwur.nl
Branch-Point Intermediate Costunolide Key germacranolide intermediate; precursor to various sesquiterpene lactones, including guaianolides. wur.nlresearchgate.net
Committed Intermediate Parthenolide Product of costunolide epoxidation; committed precursor for guaianolides in Asteraceae. researchgate.net

| Core Skeleton | Guaianolide Intermediate | Formed after the ring closure of the epoxidized germacrane precursor. researchgate.net |

Enzymatic Transformations and Key Intermediates in this compound Biosynthesis

While the complete enzymatic pathway to this compound has not been fully elucidated, a plausible route can be proposed based on its structure and the general biosynthesis of related compounds isolated from the same sources, such as Centaurothamnus maximus. researchgate.netmdpi.com The pathway involves a series of late-stage oxidation and halogenation reactions on a pre-formed guaianolide skeleton.

The key enzymatic transformations begin after the formation of the core guaianolide structure. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (P450s) and potentially other oxidoreductases and transferases. nisr.or.jp These enzymes are responsible for introducing hydroxyl groups and other functionalities at various positions on the carbon skeleton, leading to a diverse array of guaianolide structures. mdpi.com

For this compound and its co-occurring metabolites, a guaianolide-type intermediate undergoes a series of enzymatic hydroxylations. mdpi.com Hydroxylase enzymes are responsible for the regioselective introduction of hydroxyl groups at positions such as C-3, C-8, and C-15. mdpi.com The formation of this compound specifically requires several key enzymatic steps starting from a cynaropicrin-like precursor. Cynaropicrin itself is a complex guaianolide derived from the common pathway. The proposed final steps leading to this compound involve:

Epoxidation: An epoxidation reaction occurs across the C4(15) double bond of a cynaropicrin-like precursor. This reaction is likely catalyzed by a P450 enzyme or another epoxidase.

Chlorination: The most distinctive feature of this compound is the presence of a chlorine atom. This requires a halogenase enzyme to catalyze the introduction of a chlorine atom, likely at the C4 position, which may occur through the opening of the epoxide ring by a chloride ion. While the specific enzyme is unknown, such reactions are crucial for the formation of chlorinated natural products.

The key enzymes involved in this late stage of biosynthesis are highly specific, and their coordinated action results in the final structure of this compound.

Table 2: Proposed Enzymatic Steps and Intermediates from Guaianolide Core to this compound

Intermediate Enzyme Class (Proposed) Transformation Product
Guaianolide Intermediate Hydroxylases (e.g., P450s) Multiple hydroxylation and acylation steps. Cynaropicrin-like Precursor
Cynaropicrin-like Precursor Epoxidase (e.g., P450) Epoxidation of the C4(15) double bond. Epoxidized Intermediate

| Epoxidized Intermediate | Halogenase / Hydrolase | Regioselective opening of the epoxide ring with a chloride ion. | this compound |

Preclinical Evaluation of Biological Activities and Molecular Mechanisms

In Vitro Cytotoxic Potential against Human Cancer Cell Lines

Chlorohyssopifolin B, a chlorinated guaiane-type sesquiterpene lactone, has been the subject of preclinical investigations to determine its efficacy as a cytotoxic agent against various human cancer cell lines. researchgate.netinnovareacademics.in These studies utilize in vitro assays to measure the concentration of the compound required to inhibit cancer cell growth, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Research has demonstrated the cytotoxic effects of this compound against human laryngeal carcinoma (HEP2) and human liver carcinoma (HEPG2) cells. researchgate.netinnovareacademics.in In a study evaluating a panel of seven guaianolides isolated from Centaurea aegyptiaca, this compound (referred to as compound 3 in the study) was identified as the most potent compound against the HEPG2 cell line, exhibiting an IC₅₀ value of 13.8 ± 0.05 µM. researchgate.netinnovareacademics.inresearchgate.net Its activity against HEP2 cells was also noted, though other related compounds like Centaurepensin (Chlorohyssopifolin A) showed higher potency against this specific cell line. researchgate.netinnovareacademics.in

The cytotoxic activity was determined using the sulforhodamine B (SRB) assay, a method that measures cell density by staining total cellular protein. innovareacademics.in These findings underscore the potential of this compound as a cytotoxic agent against epithelial-derived tumors.

Interactive Table: Cytotoxicity of this compound against Carcinoma Cell Lines

Compound NameCell LineTypeIC₅₀ (µM)Source
This compoundHEPG2Liver Carcinoma13.8 ± 0.05 researchgate.net, researchgate.net, innovareacademics.in
This compoundHEP2Laryngeal Carcinoma>10.6 researchgate.net, innovareacademics.in
Doxorubicin (Control)HEPG2Liver CarcinomaN/A
Doxorubicin (Control)HEP2Laryngeal CarcinomaN/A

Note: The table reflects that while active, this compound was not the most potent compound tested against HEP2 cells in the cited study, with an IC50 value higher than that of Chlorohyssopifolin A (10.6 ± 0.02 µM).

This compound has been evaluated for its growth-inhibiting effects on human leukemia and melanoma cell lines. csic.esresearchgate.netnih.gov In a comprehensive study, its cytotoxicity was assessed against HL-60 (promyelocytic leukemia), U-937 (histiocytic lymphoma), and SK-MEL-1 (melanoma) cells. csic.esnih.gov The compound demonstrated cytotoxic activity across all tested lines, with IC₅₀ values calculated after 72 hours of treatment using the MTT dye-reduction assay. csic.esresearchgate.net

The specific IC₅₀ values were recorded as 7.5 ± 1.5 µM for HL-60 cells, 9.2 ± 2.7 µM for U-937 cells, and 11.5 ± 2.0 µM for SK-MEL-1 cells. csic.esresearchgate.net While effective, it was noted that other chlorinated guaianolides, such as Chlorohyssopifolin A and Linichlorin A, were more potent in these cell lines. csic.esnih.gov

Interactive Table: Cytotoxicity of this compound against Leukemia and Melanoma Cell Lines

Compound NameCell LineTypeIC₅₀ (µM)Source
This compoundHL-60Promyelocytic Leukemia7.5 ± 1.5 csic.es, researchgate.net
This compoundU-937Histiocytic Lymphoma9.2 ± 2.7 csic.es, researchgate.net
This compoundSK-MEL-1Melanoma11.5 ± 2.0 csic.es, researchgate.net
Etoposide (Control)HL-60Promyelocytic Leukemia0.5 ± 0.2 nih.gov
Etoposide (Control)U-937Histiocytic Lymphoma1.5 ± 0.3 nih.gov
Etoposide (Control)SK-MEL-1Melanoma9.0 ± 3.5 nih.gov

Investigations into the selectivity of this compound have been conducted to determine if its cytotoxic effects are more pronounced in cancer cells compared to normal cells. In a study involving carcinoma cell lines, this compound was evaluated against normal fibroblast cells (BHK). researchgate.netinnovareacademics.in This research revealed that several related guaianolides exhibited selective cytotoxic effects against HEP2 and HEPG2 cells over the normal fibroblasts. researchgate.netinnovareacademics.in

Another aspect of selectivity was explored using a U-937 cell line engineered to overexpress the anti-apoptotic protein Bcl-2 (U-937/Bcl-2). csic.esresearchgate.net Overexpression of Bcl-2 is a common mechanism of chemoresistance in cancer. researchgate.net The results showed that this compound's cytotoxicity was not significantly diminished in these Bcl-2-overexpressing cells, with an IC₅₀ of 13.4 ± 3.7 µM, compared to 9.2 ± 2.7 µM in the parental U-937 cells. csic.esresearchgate.net This suggests that the compound may be capable of overcoming Bcl-2-mediated resistance. researchgate.net

Investigations into Cellular and Subcellular Mechanisms of Action

Understanding the molecular mechanisms by which this compound exerts its cytotoxic effects is crucial for its evaluation as a potential therapeutic agent. Research has focused on its impact on cell viability, proliferation, and its ability to trigger programmed cell death (apoptosis).

Cellular viability and proliferation assays are fundamental in determining the anticancer potential of a compound. danaher.comsigmaaldrich.com The cytotoxic effects of this compound, as demonstrated by the reduction in IC₅₀ values, inherently reflect its ability to decrease cell viability and inhibit proliferation in a dose-dependent manner. researchgate.netcsic.esnih.gov Studies on related chlorinated guaianolides show that treatment leads to significant morphological changes in cancer cells and a reduction in cell number over time. researchgate.netnih.gov The primary mechanism for many sesquiterpene lactones involves the alkylation of biological macromolecules through their reactive structures, such as the α-methylene-γ-lactone moiety, which can disrupt cellular processes and inhibit proliferation. nih.govresearchgate.net

A key mechanism for many anticancer agents is the induction of apoptosis, a form of programmed cell death. phytopharmajournal.comoncotarget.com While direct studies on this compound's apoptotic induction are limited, extensive research on the class of chlorinated guaianolides it belongs to provides significant insights. researchgate.netresearchgate.net Potent related compounds like Chlorohyssopifolin A and D have been confirmed as strong inducers of apoptosis in human U-937 leukemia cells. csic.esresearchgate.netresearchgate.net

The mechanism of action for these related compounds was found to involve the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria, subsequent activation of caspases (a family of proteases central to apoptosis), and cleavage of poly(ADP-ribose)polymerase (PARP). csic.esresearchgate.netresearchgate.net Furthermore, treatment of U-937 cells with these compounds resulted in morphological changes characteristic of apoptosis, such as chromatin condensation. researchgate.net The ability of these compounds to induce cell death even in cells overexpressing the anti-apoptotic protein Bcl-2 suggests they can effectively trigger cell death pathways. researchgate.net These findings on closely related guaianolides suggest a probable mechanism of action for this compound, though further specific investigation is warranted. csic.esresearchgate.net

Interaction with Potential Molecular Targets

While direct binding studies of this compound (CHB) to specific protein targets are not extensively detailed in preclinical literature, the broader mechanistic pathways for chlorinated guaianolides have been investigated. No preclinical studies were found that explicitly link this compound or its direct analogs to the modulation of TOP3B.

The general mechanism of action for sesquiterpene lactones, the class to which CHB belongs, is largely attributed to their α-methylene-γ-lactone functional group. nih.gov This group acts as a reactive electrophile, capable of forming covalent bonds with biological nucleophiles, such as the thiol groups found in the amino acid cysteine within proteins, through a process known as Michael-type addition. nih.govmdpi.com This alkylation can lead to the inhibition of protein function and disruption of cellular processes, including gene regulation and cell metabolism. mdpi.com

Studies on potent analogs of CHB, such as Chlorohyssopifolin A and D, have provided insight into the downstream effects of this chemical reactivity in cancer cells. In human U-937 leukemia cells, the cytotoxic mechanism of action was found to be associated with the induction of apoptosis. nih.govmdpi.com This programmed cell death was characterized by key molecular events, including the release of cytochrome c from the mitochondria, the activation of caspases, and the subsequent cleavage of poly(ADP-ribose)polymerase (PARP). nih.govmdpi.comresearchgate.net The activation of caspase-8 was also detected, suggesting the involvement of apoptotic pathways. mdpi.com These findings indicate that while a single, specific molecular target has not been definitively identified for this compound itself, its biological activity is consistent with that of related compounds that induce apoptosis through the disruption of key cellular pathways.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The structure-activity relationships (SAR) for this compound and other chlorinated guaianolides have been investigated by comparing the cytotoxic activity of a series of natural and semi-synthetic analogs against various human tumor cell lines. nih.govmdpi.com These studies highlight the critical importance of specific structural features for their biological effect.

A comparative study evaluated the growth inhibition (IC₅₀) of this compound and its analogs against human leukemia (HL-60, U-937, U-937/Bcl-2) and melanoma (SK-MEL-1) cell lines. The results are summarized in the table below.

CompoundHL-60 (μM)U-937 (μM)U-937/Bcl-2 (μM)SK-MEL-1 (μM)
Chlorohyssopifolin A1.1 ± 0.91.2 ± 0.61.9 ± 0.52.9 ± 0.9
This compound7.5 ± 1.59.2 ± 2.713.4 ± 3.711.5 ± 2.0
Chlorohyssopifolin C4.1 ± 2.15.2 ± 2.51.2 ± 0.86.9 ± 0.9
Chlorohyssopifolin D4.9 ± 1.83.9 ± 1.41.0 ± 0.67.6 ± 1.4
11,13-Dihydrochlorohyssopifolin C29.2 ± 4.5> 30> 3024.3 ± 3.2
Linichlorin A1.2 ± 0.61.9 ± 0.52.9 ± 0.81.9 ± 0.7
Data sourced from a study on chlorinated guaiane-type sesquiterpene lactones. nih.gov The values represent the IC₅₀ (the concentration required to inhibit cell growth by 50%) ± standard deviation.

The α-methylene-γ-lactone moiety is essential for cytotoxicity. This is a common feature for most biologically active sesquiterpene lactones. mdpi.comrsc.orgroyalsocietypublishing.org Its importance is demonstrated by the significantly reduced activity of 11,13-Dihydrochlorohyssopifolin C. mdpi.com In this semi-synthetic derivative of Chlorohyssopifolin A, the reactive α,β-unsaturated double bond in the lactone ring is reduced, leading to a dramatic decrease in cytotoxic potency. mdpi.com

The nature of the ester group at position C-8 significantly influences cytotoxicity. The compounds studied possess different ester substituents at the C-8 position. Comparing Chlorohyssopifolin A and this compound, the presence of a more complex ester on C-8 in Chlorohyssopifolin A correlates with higher potency. mdpi.com This suggests that the size, lipophilicity, and electronic properties of this side chain play a pivotal role in modulating the biological activity of the guaianolide core. rsc.org

Other structural features contribute to activity. The evaluated chlorinated guaianolides share common structural elements that are considered important for their cytotoxic profile. These include a double bond at position C-10, a hydroxy or acetyl group at C-3 of the cyclopentane (B165970) ring, and the presence of a chlorine atom. mdpi.com

Synthetic Approaches and Chemical Modifications

Total Synthesis Strategies for Chlorohyssopifolin B

A documented total synthesis specifically for this compound is not readily found in a survey of academic literature. However, the general strategies for the synthesis of guaianolide sesquiterpene lactones are well-established and would be applicable. The synthesis of these molecules is a formidable task due to their complex structures, including the characteristic 5-7-5 tricyclic carbon skeleton and multiple stereocenters. nih.govresearchgate.net

Key challenges in the total synthesis of guaianolides include:

Construction of the Hydroazulene Core: The fused 5- and 7-membered ring system is a significant synthetic hurdle.

Stereochemical Control: The presence of multiple chiral centers requires highly stereoselective reactions.

Installation of the Butyrolactone Moiety: The formation of the γ-lactone ring, often with an α-methylene group, is a critical step. mdpi.com

Several general strategies have been employed for the synthesis of guaianolides:

The Chiron Approach: This method utilizes a readily available chiral molecule, or "chiron," as a starting material. researchgate.net For many guaianolides, the abundant sesquiterpene lactone (-)-α-santonin has been a popular choice. nih.gov Photochemical rearrangement of santonin (B1680769) is a powerful strategy for constructing the guaianolide skeleton. sioc-journal.cn Another common starting material is (+)-carvone, which has been used in the gram-scale total synthesis of (+)-mikanokryptin. zendy.io

De Novo Synthesis: These approaches build the carbon skeleton from simple, achiral starting materials. Key reactions in these strategies often include:

Cycloaddition Reactions: To construct the ring systems.

Ring-Closing Metathesis: Particularly useful for forming the 7-membered ring. rsc.org

Pauson-Khand Reaction: An allenic Pauson-Khand reaction has been developed to access the 5-7-5 ring system of 6,12-guaianolides. nih.govpitt.edu

A hypothetical total synthesis of this compound would likely need to address the specific stereochemistry and the placement of the chloro substituent, which could be introduced through various chlorination reactions at a late stage of the synthesis.

Semisynthetic Derivatization for Bioactivity or Stability Modification

While specific semisynthetic derivatizations of this compound are not detailed in the literature, the modification of other sesquiterpene lactones is a common practice to enhance their biological activity, improve stability, and understand structure-activity relationships (SAR). nih.govkoreascience.kr

The α-methylene-γ-lactone moiety, a common feature in many sesquiterpene lactones, is a key electrophilic site that can react with biological nucleophiles, such as cysteine residues in proteins. nih.gov This reactivity is often linked to the biological activity of these compounds. nih.gov However, this reactivity can also lead to instability and non-specific binding.

Common semisynthetic modifications of sesquiterpene lactones include:

Modification of the α-Methylene-γ-lactone: The exocyclic double bond can be reduced or functionalized to modulate its reactivity. For instance, the creation of Michael adducts by reaction with thiols can lead to new derivatives with altered biological profiles. nih.gov In a more advanced approach, the lactone can be replaced with a lactam to fine-tune the electrophilicity. nih.gov

Modification of Hydroxyl Groups: The hydroxyl groups on the guaianolide core can be esterified or etherified to change the polarity and pharmacokinetic properties of the molecule.

Epoxidation and Ring-Opening: Introduction of an epoxide ring followed by nucleophilic opening can lead to a diverse range of new structures.

These types of modifications, if applied to this compound, could potentially lead to analogs with improved therapeutic properties, such as enhanced potency, selectivity, or metabolic stability.

Chemoenzymatic Synthesis Methodologies for Analogs

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, is a powerful tool for the synthesis of complex natural products and their analogs. beilstein-journals.orgmonash.edu While there are no specific reports on the chemoenzymatic synthesis of this compound analogs, the general principles of this approach are highly relevant.

Enzymes can be used to perform challenging chemical transformations with high regio- and stereoselectivity, often under mild conditions, which can simplify synthetic routes and reduce the need for protecting groups. monash.eduworktribe.com

Potential applications of chemoenzymatic synthesis in the context of this compound analogs include:

Enzymatic Hydroxylation: Cytochrome P450 monooxygenases and other hydroxylases can introduce hydroxyl groups at specific positions on the carbon skeleton, which can be difficult to achieve with traditional chemical methods.

Enzymatic Acylation and Deacylation: Lipases and esterases can be used to selectively acylate or deacylate hydroxyl groups, providing a route to a variety of ester derivatives.

Enzymatic Glycosylation: Glycosyltransferases could be used to attach sugar moieties to the hydroxyl groups of this compound, creating glycoside analogs with potentially improved water solubility and altered bioactivity.

These chemoenzymatic strategies could provide access to a wide range of novel analogs of this compound that would be difficult to obtain through purely chemical synthesis. worktribe.com

Advanced Analytical Techniques for Research Applications

Chromatographic Quantification and Profiling in Complex Matrices

Analyzing Chlorohyssopifolin B within complex matrices, such as crude plant extracts, necessitates powerful separation techniques to isolate it from a multitude of other co-occurring compounds. chromatographytoday.com Chromatographic methods are the cornerstone of this process, enabling both the quantification and the detailed profiling of the compound.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of sesquiterpene lactones like this compound from botanical sources. researchgate.netjgtps.com When coupled with detectors such as Ultraviolet-Visible (UV-Vis) or Photodiode Array (PDA) detectors, HPLC allows for the effective separation and quantification of the target analyte. nemi.govshimadzu.com

A PDA detector offers a significant advantage over a standard fixed-wavelength UV-Vis detector by acquiring the entire UV-Vis spectrum for a compound as it elutes from the column. shimadzu.comthermofisher.com This capability provides multi-faceted data for each peak:

Quantification: The peak area at a specific wavelength is proportional to the concentration of the compound.

Peak Purity: Software can compare spectra across a single chromatographic peak to assess its homogeneity, indicating if co-elution with an impurity is occurring. shimadzu.com

Tentative Identification: The UV absorbance spectrum serves as a characteristic fingerprint which, when compared against a library of standards, can help in the tentative identification of compounds. shimadzu.com

For a compound like this compound, a reversed-phase HPLC method would typically be developed. The specific conditions, such as the column type, mobile phase composition, and gradient, would be optimized to achieve baseline separation from other related guaianolides and matrix components. researchgate.netusamvcluj.ro

Table 1: Representative HPLC-PDA Analytical Conditions for Sesquiterpene Lactone Analysis This table presents typical parameters that would serve as a starting point for developing a specific method for this compound.

ParameterTypical SettingPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity. C18 is a common stationary phase for natural product analysis. researchgate.netresearchgate.net
Mobile Phase Gradient of Water (A) and Acetonitrile (B52724) or Methanol (B129727) (B)A gradient elution is used to effectively separate a wide range of compounds with varying polarities present in a complex extract. lcms.cz
Detection PDA at 200-400 nmMonitors a wide range of wavelengths to capture the UV absorbance maxima of various compounds, including sesquiterpene lactones. shimadzu.com
Flow Rate ~1.0 mL/minA standard flow rate for analytical scale HPLC, balancing analysis time and separation efficiency. researchgate.net
Column Temperature 25-40 °CControls viscosity and improves peak shape and reproducibility. lcms.cz

For unambiguous identification and highly sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. chromatographytoday.comeurl-pesticides.eu This technique couples the powerful separation capabilities of HPLC with the mass-resolving power of a mass spectrometer, which acts as the detector. researchgate.net

Upon elution from the LC column, this compound would enter the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI), where it is ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). Research has established the molecular formula of this compound as C₁₅H₁₉ClO₅. innovareacademics.in Mass spectrometry confirms this by detecting a molecular ion peak corresponding to this formula. For instance, a protonated molecule [M+H]⁺ would be observed at m/z 315. innovareacademics.in High-resolution mass spectrometry (HRMS) can determine the mass with extremely high accuracy, further confirming the elemental composition. nih.gov

For quantitative studies in complex matrices, tandem mass spectrometry (LC-MS/MS) is often employed. nih.gov This technique provides exceptional selectivity by monitoring a specific fragmentation transition unique to the target analyte, minimizing interference from the matrix. researchgate.netnih.gov

Table 2: Mass Spectrometric Data for this compound Identification

ParameterReported ValueReference
Molecular Formula C₁₅H₁₉ClO₅ innovareacademics.in
Molecular Weight 314.76 g/mol nih.gov
Observed Ion [M+H]⁺ m/z 315 innovareacademics.in
Ionization Technique Electrospray Ionization (ESI), High Resolution Fast Atom Bombardment (HR-FAB-MS) innovareacademics.innih.gov

Spectroscopic Detection Methods in Research Settings

Spectroscopic methods are indispensable for the de novo structural elucidation of natural products like this compound. nih.gov These techniques probe the molecular structure at the atomic level, providing detailed information about the connectivity and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized.

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary). unipa.it

2D NMR (e.g., COSY, HMQC, HMBC): These experiments establish correlations between atoms, allowing researchers to piece together the complete carbon skeleton and the placement of functional groups. nih.gov

The structure of this compound was confirmed by comparing its ¹H and ¹³C NMR data with those of known related compounds. innovareacademics.in

Table 3: Selected ¹H and ¹³C NMR Spectral Data for this compound (Data as reported from isolation from Centaurea aegyptiaca)

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
C-1 53.33.12 (m)
C-2 29.21.85 (m), 2.15 (m)
C-3 35.12.75 (m)
C-4 140.2-
C-5 50.93.35 (d, 10.5)
C-6 83.54.15 (t, 10.5)
C-7 52.12.95 (m)

Source: Data adapted from Sary et al., 2018. innovareacademics.in

Bioanalytical Methodologies for Preclinical Sample Analysis

To evaluate the behavior of this compound in biological systems during preclinical research, validated bioanalytical methods are required. ajpsonline.com These methods are designed to accurately and reliably quantify the compound in complex biological matrices such as plasma, serum, or tissue homogenates. researchgate.net Bioanalytical method validation is a process used to establish that a quantitative analytical method is suitable for its intended application. jgtps.comajpsonline.com

Given the complexity of biological samples and the typically low concentrations of the analyte, LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity. nih.govresearchgate.net The development and validation of such a method for this compound would involve several key stages:

Sample Preparation: An efficient extraction procedure is developed to isolate the analyte from the biological matrix and remove interfering components like proteins and lipids. bebac.at Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Method Optimization: Chromatographic conditions and mass spectrometric parameters are optimized to ensure a sensitive, selective, and robust response for this compound and an internal standard.

Method Validation: The method undergoes rigorous validation according to regulatory guidelines to demonstrate its performance characteristics. ajpsonline.com This ensures the integrity and reliability of the data generated from preclinical sample analysis.

Table 4: Key Parameters for Bioanalytical Method Validation

Validation ParameterDescription
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. researchgate.net
Accuracy The closeness of the measured concentration to the true nominal concentration. It is typically expressed as a percentage of the nominal value. ajpsonline.com
Precision The degree of scatter between a series of measurements. It is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels. ajpsonline.com
Linearity and Range Demonstrates the proportional relationship between the instrumental response and the known concentrations of the analyte over a defined range. researchgate.net
Limit of Quantification (LOQ) The lowest concentration of the analyte on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. nih.gov
Recovery The efficiency of the extraction procedure in removing the analyte from the biological matrix.
Stability Evaluates the chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage, and long-term storage. jgtps.com

Future Research Directions and Emerging Avenues

In-depth Elucidation of Broader Biological Spectrum Beyond Cytotoxicity

While Chlorohyssopifolin B has demonstrated selective cytotoxic effects against various cancer cell lines, including human leukemia (HL-60, U-937) and melanoma (SK-MEL-1) cells, with IC50 values often below 10 µM, mdpi.comresearchgate.netnih.gov its broader biological activities warrant further investigation. Sesquiterpene lactones, as a class, are recognized for a wide array of properties beyond cytotoxicity, including anti-inflammatory, antimicrobial, antiviral, and antioxidant effects. innovareacademics.inunipa.ittandfonline.comresearchgate.netresearchgate.netnih.gov

Specific areas for future research include:

Anti-inflammatory Activity: Given that other sesquiterpene lactones, including some from the Centaurea genus, exhibit anti-inflammatory effects by modulating pathways such as NF-κB, mdpi.comresearchgate.net it is imperative to thoroughly investigate this compound's potential in this regard. Studies could focus on its ability to inhibit pro-inflammatory mediators and pathways in various in vitro and in vivo models. nih.govnih.gov

Antimicrobial and Antiviral Properties: Some sesquiterpene lactones have shown efficacy against bacterial and fungal strains, and certain derivatives have demonstrated antiviral activity against viruses like Herpes simplex type-1. tandfonline.comresearchgate.netnih.govscispace.comthieme-connect.com Research should explore this compound's spectrum of activity against different pathogens, including antibiotic-resistant bacteria and various viral strains, and elucidate the mechanisms behind any observed effects.

Antioxidant Activity: The antioxidant potential of this compound, similar to other sesquiterpene lactones, should be systematically evaluated. researchgate.netdntb.gov.ua This could involve various in vitro assays to assess its free radical scavenging capacity and its ability to mitigate oxidative stress in cellular models. researchgate.netnih.gov

Other Pharmacological Activities: Exploration of other potential activities, such as neuroprotective effects, which have been observed for structurally related compounds, could open new therapeutic avenues.

Application of Omics Technologies to Investigate Biosynthesis and Action

'Omics' technologies offer powerful tools to unravel the complex biological processes related to this compound.

Genomics for Gene Cluster Discovery: Investigating the plant genome, particularly in Centaurea species known to produce this compound, could lead to the discovery of gene clusters responsible for its biosynthesis. mdpi.comroyalsocietypublishing.org This would involve sequencing and annotation of relevant plant genomes, followed by bioinformatics analysis to identify genes encoding enzymes involved in the sesquiterpene lactone pathway, such as terpene synthases and cytochrome P450 monooxygenases. Understanding the biosynthetic pathway could facilitate metabolic engineering for enhanced production or the development of synthetic biology approaches. tandfonline.comdiva-portal.orguni-muenchen.dewikipedia.orgcas.cz

Metabolomics for Pathway Elucidation and Biomarker Identification: Untargeted and targeted metabolomics approaches can be employed to comprehensively map the metabolic pathways associated with this compound production in plants and its metabolic fate in biological systems. dntb.gov.uamdpi.comunitus.it This can help identify precursor molecules, intermediates, and catabolic products, providing a holistic view of its biosynthesis and degradation. In biological systems, metabolomics could also identify biomarkers of its activity or toxicity.

Proteomics and Transcriptomics for Mechanism of Action: To fully understand the mechanism of action of this compound beyond cytotoxicity, proteomics and transcriptomics can be utilized. These technologies can identify protein targets, modulated signaling pathways, and changes in gene expression profiles in response to the compound. researchgate.netnih.gov For instance, studies have shown that some chlorinated guaianolides induce apoptosis by affecting cytochrome c release and caspase activation; further proteomic analysis could identify the specific proteins involved in these processes. researchgate.netnih.gov

Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Studies

To bridge the gap between initial biological findings and potential therapeutic applications, the development and utilization of advanced preclinical models are essential.

Advanced In Vitro Models: Moving beyond traditional 2D cell cultures, more physiologically relevant in vitro models should be employed. These include:

3D Cell Culture Models: Spheroids, organoids, and patient-derived xenografts (PDX) in ex vivo cultures can better mimic the complexity of human tissues and tumors, providing a more accurate assessment of this compound's efficacy and mechanism. mdpi.com

Microfluidic and Organ-on-a-Chip Systems: These platforms allow for the recreation of complex tissue microenvironments, including the blood-brain barrier or tumor microenvironment, enabling the study of compound distribution, cellular interactions, and dynamic responses in a controlled and high-throughput manner. mdpi.comcellomaticsbio.comresearchgate.net

Refined In Vivo Models: While in vivo studies are crucial, future research should focus on developing more predictive and translatable animal models.

Genetically Engineered Mouse Models (GEMMs): Utilizing GEMMs that recapitulate specific human diseases (e.g., cancer, inflammatory conditions) can provide insights into the compound's efficacy in a more relevant genetic and physiological context.

Humanized Mouse Models: For studies involving human-specific targets or immune responses, humanized mouse models can be invaluable.

Mechanistic In Vivo Studies: Beyond efficacy, in vivo studies should aim to elucidate the compound's pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, and excretion (ADME), and its impact on specific cellular and molecular pathways within living organisms. nih.gov

These future research directions, leveraging advanced technologies and models, will be instrumental in fully characterizing this compound and assessing its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. How is Chlorohyssopifolin B structurally characterized, and what analytical methods are essential for confirming its identity?

  • Methodological Answer : Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For this compound (C₁₅H₁₉O₅Cl), key signals include upfield shifts in ¹H NMR for C-8 methine (δ ~2.5 ppm) and downfield shifts for C-7 methine and C-9 methylene (δ ~3.0–4.0 ppm). HRMS confirms the molecular ion peak at m/z 315 [M+1]⁺. Cross-referencing with literature data is critical to validate assignments. X-ray crystallography may further resolve stereochemistry if crystals are obtainable.

Q. What are the primary natural sources of this compound, and how is it isolated?

  • Methodological Answer : this compound is isolated from Centaurea aegyptiaca via solvent extraction (e.g., ethanol or chloroform) followed by chromatographic purification (e.g., column chromatography, HPLC). The compound is typically obtained as a colorless amorphous powder. Isolation protocols should include purity assessments (e.g., TLC, HPLC-PDA) and comparisons to known spectral databases .

Q. What spectroscopic databases or resources are recommended for verifying this compound’s spectral data?

  • Methodological Answer : Use authoritative databases like SciFinder, Reaxys, or PubChem. Cross-validate NMR and MS data with peer-reviewed literature, focusing on studies reporting sesquiterpene lactones. For example, compare ¹³C NMR signals for C-8 (δ ~75 ppm) and C-7 (δ ~45 ppm) to ensure consistency with published values .

Advanced Research Questions

Q. How can researchers optimize the total synthesis of this compound, given its structural complexity?

  • Methodological Answer : Key challenges include stereoselective formation of the lactone ring and chlorine positioning. Retrosynthetic analysis should prioritize modular approaches, such as coupling sesquiterpene precursors with chlorinated intermediates. Use catalytic asymmetric synthesis (e.g., organocatalysis) to control stereocenters. Monitor reaction progress via LC-MS and optimize yields using design of experiments (DoE) .

Q. How should contradictions in reported bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

  • Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., cancer vs. normal cells) to assess specificity. Use statistical methods like false discovery rate (FDR) correction to mitigate false positives in high-throughput screens . Validate mechanisms via gene expression profiling (e.g., qPCR for NF-κB or COX-2 pathways) . Replicate experiments under standardized conditions to isolate confounding variables .

Q. What experimental designs are suitable for studying this compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition, protein binding) with in silico docking simulations to identify target proteins. Use CRISPR-Cas9 knockout models to validate candidate pathways. For in vivo studies, employ randomized controlled trials (RCTs) with appropriate controls and power calculations to ensure statistical validity .

Q. How can computational chemistry aid in predicting this compound’s interactions with biological targets?

  • Methodological Answer : Apply molecular dynamics simulations (e.g., GROMACS) to model ligand-receptor binding. Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies ensure reproducibility in this compound research, particularly in stability and purity assessments?

  • Methodological Answer : Document all synthetic and purification steps in detail, adhering to FAIR data principles. Use stability-indicating assays (e.g., forced degradation studies under heat/light) and quantify impurities via LC-MS. Share raw data and protocols in supplementary materials to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.